4-Allyl-1,2-diacetoxybenzene

Descripción general

Descripción

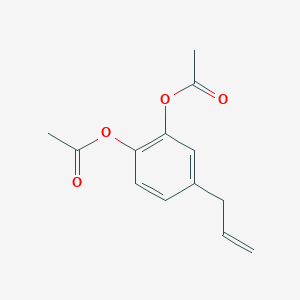

4-Allyl-1,2-diacetoxybenzene, also known as 2-(Acetyloxy)-4-allylphenyl acetate, is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.2479 g/mol . This compound is a derivative of catechol and is characterized by the presence of two acetoxy groups and an allyl group attached to a benzene ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Allyl-1,2-diacetoxybenzene can be synthesized through the acetylation of 4-allyl catechol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions often include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 4-Allyl-1,2-diacetoxybenzene undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form 4-allyl-1,2-dihydroxybenzene.

Substitution: The acetoxy groups can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium hydroxide or ammonia under basic conditions.

Major Products Formed:

Oxidation: Formation of 4-allyl-1,2-epoxybenzene or 4-allyl-1,2-benzaldehyde.

Reduction: Formation of 4-allyl-1,2-dihydroxybenzene.

Substitution: Formation of 4-allyl-1,2-dihydroxybenzene or 4-allyl-1,2-diaminobenzene.

Aplicaciones Científicas De Investigación

4-Allyl-1,2-diacetoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mecanismo De Acción

The mechanism of action of 4-Allyl-1,2-diacetoxybenzene involves its interaction with bacterial cell membranes, leading to the disruption of biofilm formation. The compound’s acetoxy groups facilitate its penetration into the bacterial cell wall, while the allyl group enhances its binding affinity to bacterial proteins . This dual action results in the inhibition of bacterial growth and biofilm formation .

Comparación Con Compuestos Similares

Eugenol: Similar in structure but lacks the acetoxy groups.

4-Allyl-1,2-dihydroxybenzene: Similar but lacks the acetoxy groups and has hydroxyl groups instead.

4-Allyl-1,2-diaminobenzene: Similar but has amino groups instead of acetoxy groups.

Uniqueness: 4-Allyl-1,2-diacetoxybenzene is unique due to its dual acetoxy groups, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly effective in applications requiring high reactivity and solubility .

Actividad Biológica

4-Allyl-1,2-diacetoxybenzene is a bioactive compound recognized for its diverse biological activities, including anti-inflammatory, antibacterial, and antioxidant properties. This compound is primarily derived from certain plant extracts, particularly from the essential oils of species such as Piper betle and Melaleuca.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- DPPH and ABTS Assays : In studies involving the oil extract from C. microphysa, the compound demonstrated strong radical scavenging activity with EC50 values of 8.27% for DPPH and 0.38% for ABTS radicals .

2. Antibacterial Activity

The antibacterial effects of this compound have been documented against various pathogenic bacteria.

- Inhibition Studies : The compound showed potential inhibitory effects against Bacillus subtilis, Staphylococcus aureus, Listeria innocua, and Escherichia coli . The presence of this compound in essential oils contributes significantly to their antimicrobial efficacy.

3. Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been highlighted in several studies. It appears to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

- Mechanism of Action : Though specific mechanisms are still under investigation, it is believed that the compound inhibits pro-inflammatory cytokines and mediators, thus alleviating inflammation .

Study on Essential Oils from Piper betle

Toxicity and Metabolism

In a metabolic study involving herbal supplements, this compound was noted for its complete degradation under specific conditions, leading to the formation of new compounds such as 2,4-di-tert-butylphenol. This highlights the importance of understanding the metabolic pathways of bioactive compounds in herbal medicine .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(2-acetyloxy-4-prop-2-enylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-5-11-6-7-12(16-9(2)14)13(8-11)17-10(3)15/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBAYJUQWFSQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CC=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159732 | |

| Record name | 1,2-Benzenediol, 4-(2-propenyl)-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13620-82-1 | |

| Record name | 1,2-Benzenediol, 4-(2-propenyl)-, diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013620821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-(2-propenyl)-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.